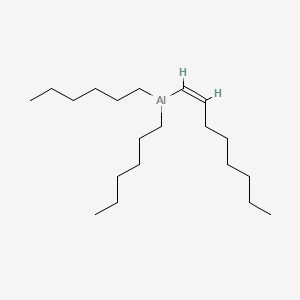
(Z)-Dihexyloct-1-enylaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Dihexyloct-1-enylaluminium is an organoaluminium compound characterized by the presence of an aluminium atom bonded to a (Z)-dihexyloct-1-enyl group. Organoaluminium compounds are widely used in organic synthesis and industrial applications due to their reactivity and ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dihexyloct-1-enylaluminium typically involves the reaction of aluminium trichloride with a Grignard reagent derived from (Z)-dihexyloct-1-enyl bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
AlCl3+3(Z)-Dihexyloct-1-enylMgBr→(Z)-Dihexyloct-1-enylAl+3MgBrCl
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in the laboratory synthesis. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality organoaluminium compounds.
Chemical Reactions Analysis
Types of Reactions
(Z)-Dihexyloct-1-enylaluminium can undergo various types of chemical reactions, including:
Oxidation: Reacts with oxygen or other oxidizing agents to form aluminium oxides.
Reduction: Can act as a reducing agent in organic synthesis.
Substitution: Participates in nucleophilic substitution reactions, where the (Z)-dihexyloct-1-enyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxygen, hydrogen peroxide, or other oxidizing agents.
Reduction: Hydrogen gas, lithium aluminium hydride.
Substitution: Halogenated compounds, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Aluminium oxides and corresponding organic by-products.
Reduction: Reduced organic compounds and aluminium hydrides.
Substitution: Substituted organoaluminium compounds and halide by-products.
Scientific Research Applications
Chemistry
(Z)-Dihexyloct-1-enylaluminium is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the preparation of complex organometallic compounds.
Biology and Medicine
Research into the biological and medicinal applications of this compound is limited
Industry
In the industrial sector, this compound may be used in polymerization processes, particularly in the production of polyolefins. Its reactivity makes it a valuable catalyst in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-Dihexyloct-1-enylaluminium involves the interaction of the aluminium atom with various molecular targets. The aluminium center can coordinate with electron-rich species, facilitating reactions such as nucleophilic substitution and reduction. The (Z)-dihexyloct-1-enyl group provides steric and electronic effects that influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Triethylaluminium: Another organoaluminium compound with three ethyl groups bonded to aluminium.
Diisobutylaluminium hydride: An organoaluminium compound used as a reducing agent in organic synthesis.
Methylaluminoxane: A co-catalyst used in the polymerization of olefins.
Uniqueness
(Z)-Dihexyloct-1-enylaluminium is unique due to the presence of the (Z)-dihexyloct-1-enyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and selectivity in chemical reactions, making it distinct from other organoaluminium compounds.
Properties
CAS No. |
56095-74-0 |
|---|---|
Molecular Formula |
C20H41Al |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
dihexyl-[(Z)-oct-1-enyl]alumane |
InChI |
InChI=1S/C8H15.2C6H13.Al/c1-3-5-7-8-6-4-2;2*1-3-5-6-4-2;/h1,3H,4-8H2,2H3;2*1,3-6H2,2H3; |
InChI Key |
KQDXBDSBTFZXIN-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCC/C=C\[Al](CCCCCC)CCCCCC |
Canonical SMILES |
CCCCCCC=C[Al](CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


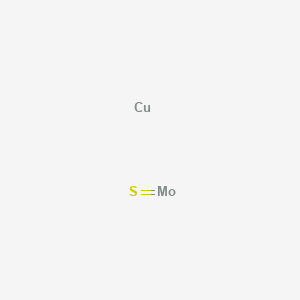
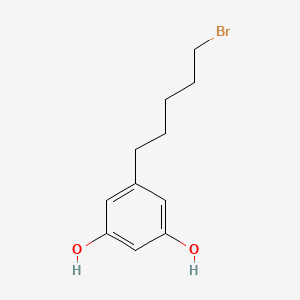
![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
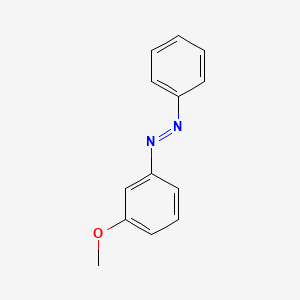

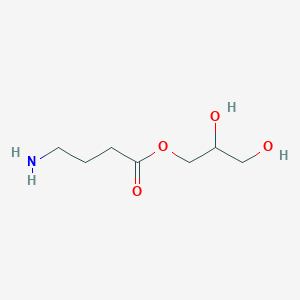
![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)

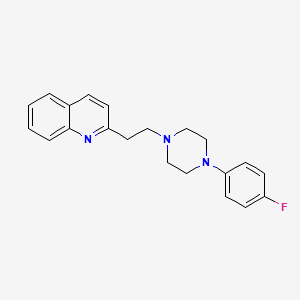

-lambda~5~-phosphane](/img/structure/B14623461.png)
![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)


